
2,7-Dibromo-9-propan-2-ylfluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at positions 2 and 7, and a propan-2-yl group at position 9 of the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-propan-2-ylfluoren-9-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-propan-2-ylfluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 9 can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2,7-Dibromo-9-propan-2-ylfluoren-9-one.
Reduction: 2,7-Dihydro-9-propan-2-ylfluoren-9-ol.
Substitution: 2,7-Diamino-9-propan-2-ylfluoren-9-ol or 2,7-Dialkyl-9-propan-2-ylfluoren-9-ol.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-propan-2-ylfluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological processes and interactions.
Industry: Used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the propan-2-yl group and hydroxyl group.
2,7-Dibromo-9H-fluoren-9-one: Another similar compound with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9-methylfluoren-9-ol: Similar but with a methyl group instead of a propan-2-yl group.
Uniqueness
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H14Br2O |
|---|---|
Molekulargewicht |
382.09 g/mol |
IUPAC-Name |
2,7-dibromo-9-propan-2-ylfluoren-9-ol |
InChI |
InChI=1S/C16H14Br2O/c1-9(2)16(19)14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)16/h3-9,19H,1-2H3 |
InChI-Schlüssel |
RCFRPKOOLHOVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


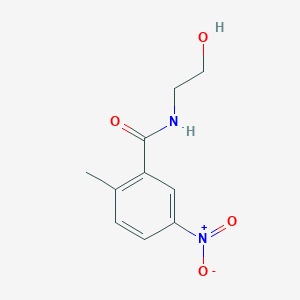
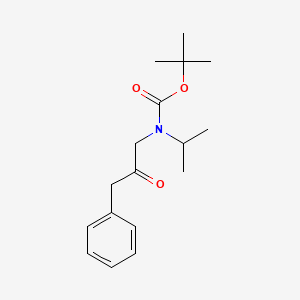
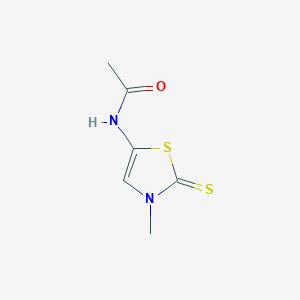
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
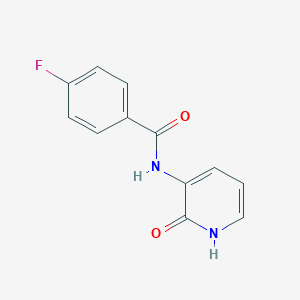
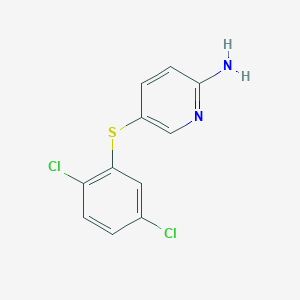
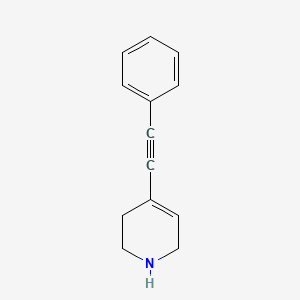

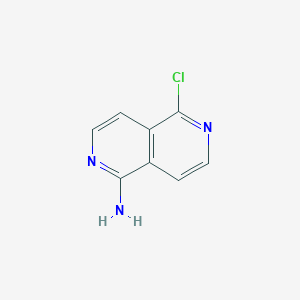
![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)

![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)


